Tezampanel etibutil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

620113-98-6 |

|---|---|

Molecular Formula |

C19H33N5O2 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

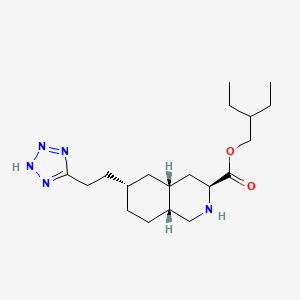

2-ethylbutyl (3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate |

InChI |

InChI=1S/C19H33N5O2/c1-3-13(4-2)12-26-19(25)17-10-16-9-14(5-7-15(16)11-20-17)6-8-18-21-23-24-22-18/h13-17,20H,3-12H2,1-2H3,(H,21,22,23,24)/t14-,15+,16-,17+/m1/s1 |

InChI Key |

NHYHKMQUHRGUEH-TWMKSMIVSA-N |

Isomeric SMILES |

CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)CCC3=NNN=N3 |

Canonical SMILES |

CCC(CC)COC(=O)C1CC2CC(CCC2CN1)CCC3=NNN=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Tezampanel Etibutil: A Technical Guide to its Mechanism of Action on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tezampanel (B115726) etibutil is an orally active small molecule that has been investigated for its therapeutic potential in neurological conditions such as migraine and chronic pain.[1][2][3] It functions as an antagonist of ionotropic glutamate (B1630785) receptors, specifically targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of tezampanel on AMPA receptors, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and processes.

Core Mechanism of Action on AMPA Receptors

The primary mechanism of action of tezampanel is the competitive antagonism of AMPA receptors.[2][3] To comprehend this action, it is essential to first understand the fundamental role and structure of AMPA receptors.

AMPA Receptor Structure and Function

AMPA receptors are tetrameric ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[5] These receptors are composed of four subunits (GluA1, GluA2, GluA3, and GluA4), and the specific subunit composition dictates the receptor's physiological and pharmacological properties, including ion permeability and gating kinetics.[5]

Upon binding of the endogenous agonist, glutamate, to the ligand-binding domain, the AMPA receptor undergoes a conformational change, leading to the opening of its ion channel. This allows the influx of cations, primarily Na+ and in some cases Ca2+, resulting in depolarization of the postsynaptic membrane and the propagation of the nerve impulse.

Competitive Antagonism by Tezampanel

Tezampanel acts as a competitive antagonist at the AMPA receptor. This means that it binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the glutamate binding site, tezampanel prevents glutamate from binding and inducing the conformational change necessary for channel opening. This inhibitory action effectively dampens excitatory neurotransmission. The principle of competitive antagonism can be quantitatively assessed using Schild analysis, which evaluates the parallel shift in the agonist dose-response curve in the presence of increasing concentrations of the antagonist.[6][7]

Quantitative Pharmacological Data

Comprehensive quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of tezampanel for specific AMPA receptor subunits is not extensively available in the public domain. The following table summarizes the known information. For comparative purposes, a table with data for perampanel (B3395873), another well-characterized AMPA receptor antagonist, is also provided.

Table 1: Quantitative Data for Tezampanel on AMPA Receptors

| Parameter | Subunit | Value | Species | Assay Type | Reference |

| Ki | Not Specified | Data Not Available | |||

| IC50 | Not Specified | Data Not Available |

Table 2: Example Quantitative Data for Perampanel (a non-competitive AMPA receptor antagonist)

| Parameter | Agonist/Condition | Value (µM) | Species | Assay Type | Reference |

| IC50 | 10 µM AMPA (Peak Current) | 0.4 | Rat | Whole-cell patch clamp | [8] |

| IC50 | 30 µM AMPA (Peak Current) | 0.8 | Rat | Whole-cell patch clamp | [8] |

| IC50 | 100 µM AMPA (Peak Current) | 0.9 | Rat | Whole-cell patch clamp | [8] |

| IC50 | 3 µM Kainate | 0.58 | Rat | Whole-cell patch clamp | [8] |

| IC50 | 10 µM Kainate | 0.51 | Rat | Whole-cell patch clamp | [8] |

| IC50 | 100 µM Kainate | 0.58 | Rat | Whole-cell patch clamp | [8] |

| IC50 | AMPA-mediated ion currents | 2.6 - 7.0 | Human | Reconstituted in Xenopus oocytes | [2] |

Key Experimental Protocols

The characterization of an AMPA receptor antagonist like tezampanel involves a combination of in vitro assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a generalized procedure to determine the binding affinity of a test compound (e.g., tezampanel) for AMPA receptors using a competitive radioligand binding assay with [3H]-AMPA.[9][10]

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist for the AMPA receptor.

Materials:

-

Radioligand: [3H]-AMPA

-

Unlabeled Ligands: AMPA (for standard curve), test compound (tezampanel)

-

Receptor Source: Synaptic membrane preparations from a suitable brain region (e.g., rat cortex)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold assay buffer

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Manifold

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in assay buffer to a final protein concentration of 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor preparation + [3H]-AMPA.

-

Non-specific Binding: Receptor preparation + [3H]-AMPA + a high concentration of unlabeled AMPA (e.g., 100 µM).

-

Displacement: Receptor preparation + [3H]-AMPA + varying concentrations of the test compound (tezampanel).

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Determining IC50

This protocol describes a generalized method for determining the inhibitory effect (IC50) of a test compound on AMPA receptor-mediated currents in cultured neurons or brain slices using the whole-cell voltage-clamp technique.[7][11][12][13]

Objective: To measure the concentration-dependent inhibition of AMPA receptor-mediated currents by an antagonist and determine its IC50 value.

Materials:

-

Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4.

-

Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2.

-

Agonist: AMPA or Kainate.

-

Antagonist: Test compound (tezampanel).

-

Patch-Clamp Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Borosilicate Glass Pipettes.

Procedure:

-

Preparation: Place the cell culture dish or brain slice in the recording chamber on the microscope stage and continuously perfuse with external solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.

-

Current Recording:

-

Establish a baseline recording of spontaneous or evoked AMPA receptor-mediated currents.

-

Apply the AMPA receptor agonist (e.g., 10 µM AMPA) via the perfusion system to evoke a stable inward current.

-

Once a stable response is obtained, co-apply the agonist with increasing concentrations of the test compound (tezampanel).

-

Wash out the antagonist between applications to allow for recovery of the current.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of each concentration of the antagonist.

-

Normalize the current amplitude in the presence of the antagonist to the control response.

-

Plot the normalized current as a function of the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: AMPA Receptor Signaling and Tezampanel Inhibition.

Figure 2: Radioligand Binding Assay Workflow.

Figure 3: Principle of Competitive Antagonism.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Perampanel, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Targeting AMPA and kainate receptors in neurological disease: therapies on the horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Item - IC50 Values for Perampanel Inhibition of AMPA- and Kainate-Evoked Currents. - Public Library of Science - Figshare [plos.figshare.com]

- 13. AMPA receptors and perampanel behind selected epilepsies: current evidence and future perspectives | Semantic Scholar [semanticscholar.org]

Tezampanel and Tezampanel Etibutil: A Technical Deep Dive into a Glutamate Receptor Antagonist and its Orally Active Prodrug

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key differences between tezampanel (B115726) and its prodrug, tezampanel etibutil, focusing on their chemical properties, pharmacological profiles, and the strategic rationale behind the development of the etibutil ester. This document is intended to provide a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Core Distinction: The Prodrug Strategy

Tezampanel (also known by its developmental codes LY-293558 and NGX-424) is a potent competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors. While demonstrating efficacy in preclinical and early clinical settings, its physicochemical properties limit its oral bioavailability, necessitating intravenous administration.

To overcome this limitation, This compound (NGX-426) was developed. It is an orally active prodrug of tezampanel. The core chemical difference is the addition of an etibutil (2-ethylbutyl) ester to the carboxylic acid group of tezampanel. This ester moiety increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract. Following absorption, the ester is rapidly hydrolyzed by endogenous esterases in the body to release the active parent drug, tezampanel.

The fundamental difference, therefore, lies in their intended routes of administration and pharmacokinetic profiles, with this compound serving as a vehicle for the oral delivery of tezampanel.

Chemical and Physical Properties

The structural modification of tezampanel to its etibutil ester directly impacts its physicochemical properties, which are summarized in the table below.

| Property | Tezampanel | This compound |

| IUPAC Name | (3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid | 2-ethylbutyl (3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylate |

| Molecular Formula | C₁₃H₂₁N₅O₂ | C₁₉H₃₃N₅O₂ |

| Molecular Weight | 279.34 g/mol | 363.50 g/mol |

| Administration Route | Intravenous | Oral |

Pharmacological Profile of Tezampanel

As tezampanel is the active pharmacological entity for both compounds, its interaction with glutamate receptors is the key to its therapeutic effects. Tezampanel exhibits a competitive antagonism at both AMPA and kainate receptors, with a degree of selectivity for the GluK1 (formerly GluR5) kainate receptor subunit.

While specific Ki or IC50 values are not consistently reported in a single comprehensive source, the rank order of potency for tezampanel has been described.

| Receptor Subtype | Potency Rank |

| Kainate Receptors | |

| GluK5 (GluR5) | 1 (Highest) |

| GluK5/6 | 2 |

| GluK2/5 | 2 |

| AMPA Receptors | |

| GluA2 (flip) | 2 |

| GluA1 (flip) | 2 |

| GluA2 (flop) | 2 |

| GluA3 (flip) | 2 |

| GluA1 (flop) | 2 |

| GluA3 (flop) | 3 |

| GluA4 (flip) | 4 |

| GluA4 (flop) | 4 |

| Other Receptors | |

| NMDA | Lower Potency (5-fold less than AMPA) |

| GABAA | Very Low Affinity (>100 µM) |

Note: Rank is inferred from published qualitative descriptions. A lower number indicates higher potency.

Pharmacokinetic Profiles: The Prodrug Advantage

The primary difference between the two compounds is their pharmacokinetic behavior. Tezampanel itself is not well-suited for oral administration due to its polarity, which limits its ability to cross the intestinal membrane.

| Parameter | Tezampanel | This compound |

| Oral Bioavailability | Low (specific value not publicly available) | Significantly enhanced (designed for oral administration) |

| Cmax of Tezampanel | Achieved via IV administration | Dependent on oral dose and hydrolysis rate |

| Tmax of Tezampanel | Immediate (IV) | Delayed following oral administration and hydrolysis |

| Half-life of Tezampanel | Not extensively reported from oral tezampanel studies | Dependent on the elimination of the parent compound |

| Metabolism | N/A (as parent drug) | Hydrolyzed by esterases to tezampanel |

Note: Specific quantitative pharmacokinetic parameters for this compound, such as the percentage of oral bioavailability, are not widely available in the public domain. However, its progression to clinical trials as an oral agent underscores its improved absorption characteristics.

Mechanism of Action and Prodrug Conversion Workflow

The therapeutic action of both compounds hinges on the delivery of tezampanel to its target receptors in the central nervous system. The workflow for this compound involves an additional step of in vivo conversion.

Tezampanel Etibutil: A Deep Dive into its Selective GluK1 Antagonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tezampanel (B115726) etibutil, a prodrug of tezampanel (NGX424/LY293558), has emerged as a significant subject of investigation in the field of neuroscience and pharmacology. As a competitive antagonist of AMPA and kainate glutamate (B1630785) receptors, it exhibits a notable selectivity for the GluK1 (formerly GluR5) subunit of the kainate receptor. This technical guide provides a comprehensive overview of tezampanel etibutil, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used in its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this promising compound.

Introduction: The Role of Glutamate Receptors in Neurological Disorders

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate activity can lead to excitotoxicity, a process implicated in a variety of neurological and psychiatric disorders. Ionotropic glutamate receptors, including AMPA and kainate receptors, are critical mediators of fast excitatory neurotransmission. The kainate receptor family, composed of five subunits (GluK1-5), has been identified as a key target for therapeutic intervention in conditions such as epilepsy, neuropathic pain, and migraine.[1][2]

Tezampanel acts as a competitive antagonist at these receptors, with a particular selectivity for the GluK1 subunit.[3] This selectivity is believed to be the basis for its therapeutic potential, offering a targeted approach to modulating glutamatergic signaling while potentially minimizing off-target effects.[1] this compound was developed as an orally active prodrug to improve the pharmacokinetic profile of tezampanel.

Physicochemical Properties and Structure

Tezampanel is a decahydroisoquinoline (B1345475) derivative. The etibutil ester prodrug, this compound, enhances its oral bioavailability.

| Property | Value |

| Chemical Name | (3S,4aR,6R,8aR)-6-[2-(1H-Tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid 2-ethylbutyl ester |

| Molecular Formula | C19H33N5O2 |

| Molecular Weight | 363.50 g/mol |

| Active Moiety | Tezampanel (LY293558/NGX424) |

Mechanism of Action: Selective Antagonism of GluK1

Tezampanel functions as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors. Its therapeutic efficacy is thought to stem from its higher affinity for the GluK1 subunit of the kainate receptor.[3] By blocking the binding of glutamate, tezampanel prevents the opening of the ion channel, thereby reducing neuronal excitation.

GluK1 Signaling in Nociception

The GluK1 subunit is prominently expressed in regions of the CNS involved in pain processing, including the trigeminal ganglion and the trigeminocervical complex (TCC).[4][5][6] In the context of migraine, activation of trigeminal neurons leads to the release of calcitonin gene-related peptide (CGRP), a key mediator of neurogenic inflammation and pain. Glutamate, acting on kainate receptors, is believed to play a role in this process. By antagonizing GluK1 receptors on trigeminal neurons, tezampanel may inhibit the release of CGRP and downstream signaling cascades that contribute to migraine pain.[7][8]

Figure 1: Proposed GluK1 signaling pathway in nociceptive neurons and the inhibitory action of tezampanel.

Quantitative Data

Receptor Binding Affinity

While comprehensive public data on the binding affinities of tezampanel across all kainate and AMPA receptor subunits is limited, available information indicates its antagonist activity.

| Receptor Subunit | Ligand | Assay Type | Affinity (Ki) | Reference |

| GluK1 | Tezampanel | Competitive Binding | Data not specified | [3] |

| AMPA | Tezampanel | Competitive Binding | Data not specified | [3] |

Note: The available literature emphasizes the selectivity of tezampanel for GluK1-containing receptors, though specific Ki values are not consistently reported in publicly accessible documents.

Preclinical Efficacy

Tezampanel has demonstrated efficacy in various preclinical models of pain.

| Animal Model | Condition | Effect | Reference |

| Rat | Postoperative Pain (Plantar Incision) | Decreased guarding pain score, increased heat withdrawal latency, and increased mechanical withdrawal threshold after epidural administration. | [5] |

| Rat | Nerve Agent-Induced Status Epilepticus | Provided significant neuroprotection when administered with a delay after seizure onset. | [9] |

Clinical Trial Data (Migraine)

Tezampanel has undergone Phase II clinical trials for the acute treatment of migraine.

| Trial Phase | Dose | Primary Endpoint | Result | Reference |

| Phase IIb | 40 mg (subcutaneous) | Headache pain relief at 2 hours | Statistically significant improvement vs. placebo. | [4] |

Pharmacokinetics of this compound

As a prodrug, this compound is designed for improved oral absorption, after which it is converted to the active compound, tezampanel. Detailed pharmacokinetic parameters from human studies are not extensively published. Preclinical data would be necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound like tezampanel for GluK1 receptors expressed in a cell line.

Objective: To determine the inhibitory constant (Ki) of tezampanel for the GluK1 receptor.

Materials:

-

HEK293 cells stably expressing human GluK1.

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand (e.g., [3H]-kainate).

-

Unlabeled tezampanel.

-

Scintillation cocktail and counter.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-GluK1 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of [3H]-kainate to each well.

-

Add increasing concentrations of unlabeled tezampanel to the wells.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add a high concentration of unlabeled glutamate or kainate.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a defined temperature for a time sufficient to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of tezampanel to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: General workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general method to assess the functional antagonism of tezampanel on GluK1 receptors.

Objective: To measure the effect of tezampanel on glutamate-evoked currents in cells expressing GluK1 receptors.

Materials:

-

HEK293 cells expressing human GluK1.

-

Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

-

Borosilicate glass pipettes.

-

Pipette puller.

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Intracellular solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP).

-

Glutamate solution.

-

Tezampanel solution.

Procedure:

-

Cell Preparation:

-

Plate HEK293-GluK1 cells on coverslips for recording.

-

-

Pipette Preparation:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

-

Fill the pipette with intracellular solution.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Perfuse the cell with extracellular solution.

-

-

Drug Application:

-

Apply a brief pulse of glutamate to evoke an inward current mediated by GluK1 receptors.

-

After establishing a stable baseline response, co-apply tezampanel with glutamate.

-

Record the current in the presence of tezampanel.

-

Perform a washout with the extracellular solution to observe recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of different concentrations of tezampanel.

-

Construct a concentration-response curve to determine the IC50 of tezampanel.

-

Figure 3: Workflow for whole-cell patch-clamp electrophysiology.

Clinical Development and Future Directions

Tezampanel has been investigated primarily for acute migraine and pain.[4] More recently, its potential role in treating opioid withdrawal syndrome is being explored in clinical trials.[8] The rationale for this application is based on the hypothesis that glutamate dysregulation contributes to the symptoms of opioid withdrawal. By antagonizing GluK1 receptors, tezampanel may help to normalize this hyperactivity.

The development of a selective GluK1 antagonist like tezampanel represents a targeted approach to treating a range of neurological disorders. Future research will likely focus on further elucidating the specific roles of GluK1 in various disease states, optimizing the pharmacokinetic properties of GluK1 antagonists, and exploring their therapeutic potential in other conditions characterized by glutamatergic dysfunction.

Conclusion

This compound is a promising investigational drug that acts as a selective antagonist of the GluK1 kainate receptor subunit. Its mechanism of action offers a targeted approach to modulating excitatory neurotransmission, with potential therapeutic applications in migraine, pain, and opioid withdrawal. This technical guide has provided a detailed overview of its properties, the available quantitative data, and the experimental methodologies crucial for its characterization. Further research and clinical development are necessary to fully realize the therapeutic potential of this compound and to solidify the role of GluK1 antagonism in the treatment of neurological disorders.

References

- 1. Perampanel inhibits calcitonin gene-related peptide release from rat brainstem in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of nociceptive dural input to the trigeminocervical complex via GluK1 kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of nociceptive dural input to the trigeminocervical complex through GluK1 kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Perampanel inhibits calcitonin gene-related peptide release from rat brainstem in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delayed tezampanel and caramiphen treatment but not midazolam protects against long-term neuropathology after soman exposure - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tezampanel Etibutil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tezampanel (B115726) (also known as LY-293558 and NGX-424) is a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist. It exhibits selectivity for the GluK1 (formerly GluR5) subtype of the kainate receptor. Developed initially for neurological conditions and pain, its poor oral bioavailability necessitated the creation of a prodrug, tezampanel etibutil (NGX426). This ester prodrug enhances oral absorption, allowing for systemic delivery of the active parent compound, tezampanel. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological profile of tezampanel and its etibutil ester prodrug.

Core Data Summary

Table 1: In Vitro Receptor Binding Profile of Tezampanel

| Receptor Subtype | Binding Affinity (Kᵢ) / Potency |

| GluK5 (kainate) | High Potency (Rank Order 1) |

| GluK5/6 (kainate) | High Potency (Rank Order ~2) |

| GluA2i (AMPA) | High Potency (Rank Order ~2) |

| GluK2/5 (kainate) | High Potency (Rank Order ~2) |

| GluA1i (AMPA) | High Potency (Rank Order ~2) |

| GluA2o (AMPA) | High Potency (Rank Order ~2) |

| GluA3i (AMPA) | High Potency (Rank Order ~2) |

| GluA1o (AMPA) | High Potency (Rank Order ~2) |

| GluA3o (AMPA) | Moderate Potency (Rank Order ~3) |

| GluA4i (AMPA) | Lower Potency (Rank Order ~4) |

| GluA4o (AMPA) | Lower Potency (Rank Order ~4) |

| GABA-A | >100 µM affinity |

| NMDA | 5-fold less potent than at AMPA receptors |

Data from a study characterizing the specificity of LY293558 for AMPA/kainate receptors.[1]

Table 2: Clinical Efficacy of Subcutaneous Tezampanel in Acute Migraine (Phase IIb)

| Endpoint (at 2 hours post-dose) | Tezampanel (40 mg) | Placebo | p-value |

| Headache Pain Response | 78.2% | 58.7% | 0.033 |

| Nausea | Statistically Significant Improvement | - | 0.014 |

| Photophobia | Trending towards Significance | - | 0.056 |

| Phonophobia | Not Statistically Significant | - | 0.227 |

Data from a 306-patient, Phase IIb clinical trial.[2]

Table 3: Efficacy of Oral this compound (NGX426) in Capsaicin-Induced Pain in Humans

| Endpoint | This compound (150 mg) | This compound (90 mg) | Placebo |

| Spontaneous Pain Reduction | Statistically Definitive at all time points | Statistically Significant at early time points | - |

| Elicited Pain Reduction | Statistically Significant at all time points | Statistically Significant at all time points | - |

Data from a randomized, double-blind, crossover, placebo-controlled study in 18 subjects.[3]

Experimental Protocols

Synthesis of Tezampanel (LY-293558)

The synthesis of tezampanel is described in the Journal of Medicinal Chemistry, 1993, 36 (14), pp 2046–2048. The key steps involve the construction of the decahydroisoquinoline (B1345475) core followed by the addition of the tetrazolylethyl side chain.

Key Intermediates and Reactions:

-

Formation of the Decahydroisoquinoline Core: This is typically achieved through a multi-step process involving a Diels-Alder reaction to establish the initial bicyclic framework, followed by reductions and functional group manipulations to yield the saturated heterocyclic system.

-

Introduction of the Side Chain: A protected cyanoethyl group is introduced at the 6-position of the decahydroisoquinoline ring system.

-

Tetrazole Formation: The terminal nitrile of the side chain is converted to the tetrazole ring using an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid.

-

Final Deprotection and Purification: Removal of any protecting groups and purification by chromatography or recrystallization affords the final product.

Note: Access to the full publication is required for a detailed, step-by-step protocol.

Synthesis of this compound (NGX426)

The synthesis of this compound is detailed in patent WO2003091243A1. The process involves the esterification of the carboxylic acid group of tezampanel.

General Esterification Protocol:

-

Starting Material: Tezampanel (LY-293558).

-

Esterification Agent: 2-ethyl-1-butanol.

-

Coupling Agent: A suitable carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Solvent: An inert aprotic solvent, such as dichloromethane (B109758) or dimethylformamide.

-

Procedure: Tezampanel is dissolved in the solvent, followed by the addition of 2-ethyl-1-butanol, the coupling agent, and the catalyst. The reaction mixture is stirred at room temperature until completion.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield this compound.

Note: Access to the full patent is required for a detailed, step-by-step protocol.

AMPA/Kainate Receptor Binding Assay (General Protocol)

This protocol is a general representation of a competitive radioligand binding assay.

-

Membrane Preparation: Membranes from cells expressing the specific AMPA or kainate receptor subtype of interest are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled ligand that binds to the receptor of interest (e.g., [³H]AMPA or [³H]kainate) is used.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain pH.

-

Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (tezampanel) are incubated together to allow for competitive binding.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

Tezampanel functions as a competitive antagonist at the glutamate (B1630785) binding site of both AMPA and kainate receptors. By blocking the binding of the excitatory neurotransmitter glutamate, tezampanel prevents the opening of these ion channels, thereby reducing the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This leads to a decrease in neuronal depolarization and a reduction in excitatory neurotransmission.

The antagonism of AMPA and kainate receptors by tezampanel has several downstream consequences:

-

Reduction of Excitotoxicity: Excessive activation of glutamate receptors can lead to neuronal cell death, a process known as excitotoxicity. By blocking these receptors, tezampanel can be neuroprotective in conditions such as stroke and traumatic brain injury.

-

Modulation of Synaptic Plasticity: AMPA and kainate receptors are critically involved in long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory. Antagonism of these receptors can modulate these processes.

-

Inhibition of Nociceptive Signaling: Glutamate is a key neurotransmitter in pain pathways. By blocking AMPA and kainate receptors in the spinal cord and other pain-processing areas of the brain, tezampanel can produce analgesic effects.

Diagrams

Caption: Synthesis of this compound from Tezampanel.

Caption: Metabolic conversion of the prodrug to the active form.

Caption: Antagonistic action of Tezampanel at the synapse.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Epidural tezampanel, an AMPA/kainate receptor antagonist, produces postoperative analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NGX426, an oral AMPA-kainate antagonist, is effective in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Tezampanel Etibutil in Rodent Models: A Review of Available Data

Despite a comprehensive search of publicly available scientific literature, detailed quantitative pharmacokinetic data for tezampanel (B115726) etibutil specifically in rodent models remains largely undisclosed. Preclinical studies establishing the safety and efficacy of tezampanel, an AMPA/kainate receptor antagonist, have been conducted, leading to its investigation in human clinical trials. However, specific parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), half-life, clearance, and volume of distribution in species like rats and mice have not been published in peer-reviewed journals or other accessible documents.

While information on related compounds, such as perampanel, offers some insight into the pharmacokinetic properties of AMPA receptor antagonists in rodents, direct extrapolation to tezampanel etibutil is not scientifically valid due to potential differences in chemical structure, metabolism, and disposition.

General Considerations for Preclinical Pharmacokinetic Studies in Rodents

Pharmacokinetic studies in rodent models are a cornerstone of drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies are critical for:

-

Dose selection for toxicology studies: Understanding the exposure levels at different doses helps in designing safety studies.

-

Prediction of human pharmacokinetics: Allometric scaling from rodent data can provide initial estimates of how the drug will behave in humans.

-

Understanding drug distribution: Determining the extent to which a drug penetrates target tissues, such as the brain in the case of a CNS-active drug like tezampanel.

A typical experimental workflow for a rodent pharmacokinetic study is outlined below.

Figure 1: A generalized workflow for a rodent pharmacokinetic study.

Signaling Pathway of AMPA/Kainate Receptor Antagonism

Tezampanel acts as an antagonist at AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system. By blocking these receptors, tezampanel can reduce excessive neuronal excitation, a mechanism relevant for conditions such as epilepsy and neuropathic pain.

Figure 2: Mechanism of action of tezampanel at the AMPA/kainate receptor.

Conclusion

While the core requirements for a detailed technical guide on the pharmacokinetic profile of this compound in rodent models cannot be fully met due to the absence of specific data in the public domain, this overview provides a framework for understanding the type of information that would be essential for such a document. Researchers and professionals in drug development are encouraged to consult proprietary data from the manufacturer or sponsor of this compound for detailed pharmacokinetic information. Future publications may shed more light on the preclinical ADME properties of this compound.

Blood-Brain Barrier Permeability of Tezampanel Etibutil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tezampanel (B115726) (NGX424) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors.[1] Its orally active prodrug, tezampanel etibutil (NGX426), has been investigated for the treatment of various neurological and pain-related disorders, including migraine.[2][3] A critical factor in the therapeutic efficacy of any centrally acting agent is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This technical guide provides an in-depth overview of the blood-brain barrier permeability of tezampanel, synthesizing available data and outlining the experimental methodologies used to assess CNS penetration of molecules in its class.

Due to a lack of publicly available, direct quantitative data on the BBB permeability of tezampanel and its prodrug, this guide will leverage data from a structurally and functionally similar AMPA receptor antagonist, perampanel (B3395873), as a surrogate to provide context for expected CNS penetration. This approach is supported by the understanding that both molecules are designed to act on central AMPA receptors.

Quantitative Data on CNS Penetration

| Compound | Animal Model | Brain-to-Plasma Ratio (Kp) | Reference |

| Perampanel | Sprague-Dawley Rats | 0.62 ± 0.05 | [4] |

Note: This data for perampanel is presented as a surrogate for tezampanel. The brain-to-plasma ratio (Kp) is a measure of the extent of drug distribution into the brain tissue relative to the plasma at steady state. A Kp value of less than 1 suggests that the drug's concentration in the brain is lower than in the plasma.

Mechanism of Action at the Blood-Brain Barrier

Tezampanel's primary mechanism of action is the antagonism of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. By blocking these receptors, tezampanel reduces glutamatergic signaling.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The assessment of a drug's ability to cross the BBB is a critical step in CNS drug development. A variety of in vitro and in vivo methods are employed to quantify this permeability.

In Vivo Methods: Brain-to-Plasma Concentration Ratio (Kp)

The brain-to-plasma concentration ratio (Kp) provides a measure of the steady-state distribution of a drug between the brain and the systemic circulation.

Experimental Workflow:

Detailed Protocol:

-

Animal Model: Sprague-Dawley rats are commonly used.

-

Drug Administration: The drug is administered to the animals, typically via oral gavage or intravenous injection, to achieve steady-state plasma concentrations.

-

Sample Collection: At a predetermined time point corresponding to steady-state, blood samples are collected via cardiac puncture and the brain is excised.

-

Sample Processing: Blood is centrifuged to obtain plasma. The brain is weighed and homogenized in a suitable buffer.

-

Quantification: The concentration of the drug in the plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

Calculation: The Kp is calculated by dividing the drug concentration in the brain (ng/g of tissue) by the drug concentration in the plasma (ng/mL).[5]

In Vitro Methods: Transwell Assay

The in vitro Transwell assay is a widely used method to assess the permeability of a compound across a cell monolayer that mimics the BBB.[6]

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Brain microvascular endothelial cells (BMECs) are cultured on a porous membrane of a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) chamber.[6] Co-cultures with astrocytes and pericytes can be used to create a more physiologically relevant model.[7]

-

Barrier Integrity: The integrity of the cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker like sucrose (B13894) or lucifer yellow.[8]

-

Permeability Assay: The test compound is added to the apical chamber. Samples are taken from the basolateral chamber at various time points.

-

Quantification: The concentration of the compound in the collected samples is determined by an appropriate analytical method.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of compound appearance in the basolateral chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the compound in the apical chamber.

-

In Vitro Methods: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive, transcellular permeability across the BBB.[9]

Detailed Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form an artificial membrane.[10]

-

Assay Setup: The filter plate (acceptor plate) is placed in a donor plate containing the test compound dissolved in a buffer.

-

Incubation: The assembly is incubated for a specific period, allowing the compound to diffuse from the donor to the acceptor chamber.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.

-

Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Conclusion

While direct quantitative data on the blood-brain barrier permeability of tezampanel and its prodrug this compound remain to be published, data from the structurally analogous AMPA receptor antagonist perampanel suggest that compounds of this class can penetrate the CNS. The methodologies outlined in this guide, including in vivo determination of the brain-to-plasma ratio and in vitro assays such as the Transwell and PAMPA-BBB models, represent the standard approaches for quantifying the BBB permeability of novel CNS drug candidates. Further studies are required to definitively characterize the CNS pharmacokinetic profile of tezampanel.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting AMPA and kainate receptors in neurological disease: therapies on the horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and brain uptake study of novel AMPA receptor antagonist perampanel in SD rats using a validated UHPLC-QTOF-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]

- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]

- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 10. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Tezampanel for Kainate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tezampanel (B115726) (LY293558, NGX424) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with a notable potency at kainate receptors containing the GluK5 subunit.[1][2] Its prodrug, tezampanel etibutil (NGX426), is an orally active compound designed to enhance bioavailability.[1] This technical guide provides a comprehensive overview of the in vitro binding affinity of tezampanel for kainate receptors, presenting available quantitative data, detailed experimental protocols for relevant binding assays, and visualizations of experimental workflows and signaling pathways.

Quantitative Binding Affinity Data

The available quantitative in vitro binding data for tezampanel at kainate receptors is limited. The following table summarizes the reported values. It is important to note that this compound is a prodrug and is expected to have low affinity for the receptors before its conversion to the active form, tezampanel. In vitro studies typically focus on the active moiety. Information regarding the rate and extent of in vitro conversion of this compound to tezampanel is not widely published.

| Compound | Receptor Subtype | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Kd (nM) | Source |

| Tezampanel | GluK3 | Not Specified | Not Specified | 100,000 | AAT Bioquest |

A study by Alt et al. (2006) provided a rank order of potency for tezampanel (as LY293558) at various AMPA and kainate receptor subunit combinations, indicating the highest potency at GluK5-containing receptors. The reported rank order is as follows:

GluK5 ≥ GluK5/6 ≈ GluA2i ≈ GluK2/5 ≈ GluA1i ≈ GluA2o ≈ GluA3i ≈ GluA1o > GluA3o ≥ GluA4i ≈ GluA4o

This qualitative assessment underscores the significance of the GluK5 subunit in the binding of tezampanel. However, specific Ki or IC50 values for each of these combinations were not provided in the readily accessible literature.

Experimental Protocols

Detailed experimental protocols for determining the in vitro binding affinity of compounds like tezampanel to kainate receptors are crucial for reproducible research. Below are representative protocols for radioligand binding assays using recombinant kainate receptors expressed in cell lines.

Protocol 1: Competition Radioligand Binding Assay for Kainate Receptors

This protocol is adapted from methodologies described for determining the binding affinity of ligands to recombinant kainate receptors expressed in HEK293 cells.[3][4]

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

For stable transfection, cells are transfected with plasmids encoding the desired human kainate receptor subunit (e.g., GluK1, GluK2, GluK3, or co-transfection for heteromeric receptors like GluK2/GluK5) using a suitable transfection reagent like polyethyleneimine (PEI).

-

Stably transfected cells are selected and maintained in media containing an appropriate selection antibiotic (e.g., hygromycin B).

2. Membrane Preparation:

-

Harvest transfected HEK293 cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay. Membranes can be stored at -80°C.

3. Radioligand Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following in order:

-

50 µL of assay buffer or competing ligand (e.g., tezampanel) at various concentrations.

-

50 µL of the radioligand (e.g., [3H]kainate) at a fixed concentration (typically at or below its Kd value).

-

100 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 50-100 µg).

-

-

For determining non-specific binding, a high concentration of a known non-radioactive ligand (e.g., 1 mM L-glutamate or 100 µM unlabeled kainate) is used.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% PEI to reduce non-specific binding of the radioligand to the filter.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the competing ligand.

-

Plot the specific binding as a percentage of the control (no competing ligand) against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site or two-site competition model using non-linear regression analysis (e.g., using GraphPad Prism).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Kainate Receptor Signaling Pathway

Kainate receptors are ionotropic glutamate (B1630785) receptors that, upon binding to an agonist like glutamate, undergo a conformational change to open a transmembrane ion channel. This allows the influx of cations such as Na+ and Ca2+, leading to depolarization of the neuronal membrane and subsequent downstream signaling events. Tezampanel, as a competitive antagonist, binds to the same site as glutamate but does not induce the conformational change required for channel opening, thereby blocking the receptor's activation.

Experimental Workflow for Competition Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competition radioligand binding assay to determine the affinity of a test compound like tezampanel for kainate receptors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tezampanel | C13H21N5O2 | CID 127894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tezampanel Etibutil for Investigating Glutamate Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling is implicated in numerous neurological and psychiatric disorders, such as epilepsy, chronic pain, and neurodegenerative diseases, making the glutamate system a key target for therapeutic intervention. Tezampanel (B115726) (LY293558) and its orally bioavailable prodrug, tezampanel etibutil (NGX426), are potent competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors. This technical guide provides a comprehensive overview of tezampanel, its mechanism of action, and its application as a tool to investigate glutamate signaling pathways, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its use in research and drug development.

Mechanism of Action of Tezampanel

Tezampanel competitively antagonizes AMPA and kainate receptors, thereby blocking the binding of glutamate and inhibiting subsequent cation influx into the postsynaptic neuron. This action effectively dampens excitatory neurotransmission. Notably, tezampanel exhibits a degree of selectivity for the GluK1 (formerly GluR5) subunit-containing kainate receptors.[1] By modulating the activity of these receptors, tezampanel can be utilized to dissect their specific roles in various physiological and pathological processes.

The following diagram illustrates the antagonistic action of tezampanel at the glutamatergic synapse.

Quantitative Pharmacological Data

The affinity and potency of tezampanel at various glutamate receptor subtypes are critical for designing and interpreting experiments. The following table summarizes key quantitative data from radioligand binding and functional assays.

| Receptor Subtype | Parameter | Value (µM) | Reference |

| AMPA Receptors | |||

| GluA1 | Ki | 9.21 | [1] |

| GluA2 | Ki | 3.25 | [1] |

| GluA3 | Ki | 32 | [1] |

| GluA4 | Ki | 50.52 | [1] |

| Kainate Receptors | |||

| GluK1 (GluR5) | Ki | 4.80 | [1] |

| GluK1 (GluR5) | IC50 | 2.5 | [1] |

| GluK2 (GluR6) | Ki | Inactive | [1] |

| GluK3 (KA-2) | Ki | Inactive | [1] |

Experimental Protocols for Investigating Glutamate Signaling

Tezampanel can be employed in a variety of experimental paradigms to probe the function of AMPA and kainate receptors. Below are detailed protocols for key techniques.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ion channel activity in response to glutamate receptor activation and its modulation by tezampanel.

Objective: To assess the effect of tezampanel on AMPA/kainate receptor-mediated postsynaptic currents.

Preparation:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus, cortex, or spinal cord) of a rodent. Slices should be prepared in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

-

Intracellular Solution (for patch pipette, in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.3 with CsOH.

-

Tezampanel Stock Solution: Prepare a stock solution of tezampanel (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentration in aCSF on the day of the experiment.

Procedure:

-

Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature or 32-34°C.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Hold the neuron at a membrane potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

-

Stimulate presynaptic fibers using a bipolar stimulating electrode placed in a relevant afferent pathway.

-

Record baseline AMPA/kainate receptor-mediated EPSCs.

-

Bath-apply tezampanel at a known concentration (e.g., 1-10 µM) and record EPSCs.

-

Wash out the drug and record the recovery of the EPSCs.

-

Analyze the amplitude and kinetics of the EPSCs before, during, and after tezampanel application to quantify its inhibitory effect.

In Vivo Microdialysis

This technique allows for the measurement of extracellular glutamate levels in the brain of a freely moving animal, providing insights into how tezampanel modulates basal and stimulated glutamate release.

Objective: To determine the effect of tezampanel on extracellular glutamate concentrations in a specific brain region.

Preparation:

-

Animal Surgery: Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Microdialysis Probe: Use a microdialysis probe with a suitable membrane length (e.g., 1-4 mm) and molecular weight cut-off (e.g., 20 kDa).

-

Perfusion Solution: Use a sterile aCSF solution similar in composition to the one used for electrophysiology.

-

Tezampanel Administration: this compound can be administered orally, or tezampanel can be administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.

Procedure:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).

-

Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples (e.g., every 20-30 minutes).

-

Administer this compound or tezampanel.

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the glutamate concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

-

Express the results as a percentage of the baseline glutamate concentration.

Calcium Imaging

This technique allows for the visualization of intracellular calcium dynamics in populations of neurons, which serves as a proxy for neuronal activity. It can be used to study how tezampanel affects glutamate-evoked neuronal activation.

Objective: To investigate the effect of tezampanel on glutamate-induced calcium transients in cultured neurons or brain slices.

Preparation:

-

Cell Culture or Brain Slice Preparation: Prepare primary neuronal cultures or acute brain slices as described for electrophysiology.

-

Calcium Indicator Loading: Load the cells or slices with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or use genetically encoded calcium indicators (e.g., GCaMP). For AM ester dyes, incubate the preparation in a solution containing the dye for a specific period (e.g., 30-60 minutes).

-

Solutions: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution or aCSF) for imaging. Prepare a stock solution of glutamate and tezampanel.

Procedure:

-

Place the coverslip with cultured neurons or the brain slice in a recording chamber on an inverted or upright fluorescence microscope.

-

Continuously perfuse with the imaging buffer.

-

Acquire baseline fluorescence images.

-

Apply glutamate at a known concentration to evoke calcium transients.

-

After washing out the glutamate, pre-incubate the preparation with tezampanel for a few minutes.

-

Apply glutamate again in the presence of tezampanel and record the calcium responses.

-

Analyze the changes in fluorescence intensity (e.g., ΔF/F0) to quantify the amplitude and kinetics of the calcium transients. Compare the responses in the absence and presence of tezampanel.

Investigating Glutamate Signaling Pathways

By utilizing tezampanel in the aforementioned experimental paradigms, researchers can investigate the role of AMPA and kainate receptors in various signaling pathways.

Synaptic Plasticity

Long-term potentiation (LTP) and long-term depression (LTD) are cellular models of learning and memory that are dependent on glutamate receptor activation. Tezampanel can be used to determine the contribution of AMPA and kainate receptors to the induction and expression of these forms of synaptic plasticity.

Neurotoxicity and Neuroprotection

Excessive activation of glutamate receptors leads to excitotoxicity, a key mechanism in neuronal death following stroke and in neurodegenerative diseases.[2] Tezampanel can be used in in vitro models of excitotoxicity (e.g., glutamate or oxygen-glucose deprivation) to assess the neuroprotective potential of blocking AMPA and kainate receptors.

The following diagram illustrates the role of AMPA/kainate receptors in excitotoxicity and the neuroprotective effect of tezampanel.

Pain Signaling

AMPA and kainate receptors are expressed in key areas of the pain pathway, including the dorsal horn of the spinal cord and peripheral sensory neurons. Tezampanel has been shown to have analgesic effects in preclinical models of postoperative and neuropathic pain.[3] The experimental protocols described above can be adapted to investigate the role of these receptors in nociceptive processing.

Conclusion

This compound and its active metabolite, tezampanel, are valuable pharmacological tools for the investigation of glutamate signaling pathways. As competitive antagonists of AMPA and kainate receptors, they allow for the specific interrogation of the roles these receptors play in a multitude of physiological and pathophysiological processes. This guide provides a foundation of quantitative data and detailed experimental protocols to facilitate the effective use of tezampanel in advancing our understanding of glutamate neurobiology and in the development of novel therapeutics for CNS disorders.

References

Early Preclinical Studies of Tezampanel and its Prodrug Etibutil in Migraine Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The glutamatergic system, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, has been identified as a key player in the pathophysiology of migraine.[1] Overactivation of these receptors is believed to contribute to the transmission of pain signals within the trigeminovascular system.[2] This technical guide provides an in-depth overview of the early preclinical studies of tezampanel (B115726) (also known as LY293558 or NGX424), a competitive AMPA/kainate receptor antagonist, and its oral prodrug, tezampanel etibutil (NGX426), in various migraine models.[1][3][4] While specific quantitative data from the primary preclinical studies conducted by Eli Lilly and later TorreyPines Therapeutics are not extensively published in peer-reviewed literature, this guide synthesizes available information from reviews, clinical trial documentation, and studies on similar compounds to reconstruct the likely methodologies and rationale behind the early investigation of this therapeutic approach.

Mechanism of Action: Targeting Glutamatergic Neurotransmission in Migraine

Tezampanel functions as a competitive antagonist at both AMPA and kainate receptors, with a particular selectivity for the GluK1 (formerly GluR5) subtype of the kainate receptor.[1][4] During a migraine attack, there is an increase in the levels of the excitatory neurotransmitter glutamate (B1630785) in the trigeminal nervous system.[2] This leads to the activation of AMPA and kainate receptors on neurons in key areas for pain transmission, such as the trigeminal ganglion and the trigeminal nucleus caudalis (TNC) in the brainstem.[1] By blocking these receptors, tezampanel is thought to inhibit the transmission of nociceptive signals, thereby alleviating migraine pain and associated symptoms.[2] This non-serotonergic and non-vascular mechanism represented a novel approach to migraine therapy.[2]

Signaling Pathway of Glutamate in Migraine and the Action of Tezampanel

Caption: Glutamatergic signaling in migraine and the inhibitory action of tezampanel.

Preclinical Migraine Models and Tezampanel

Tezampanel (LY293558) was reported to be effective in preclinical models of migraine, which provided the rationale for its clinical development.[4] While the primary data is not publicly detailed, the key animal models for assessing anti-migraine therapies at the time focused on neurogenic inflammation and central sensitization.

Neurogenic Dural Inflammation Models

These models are based on the principle that activation of trigeminal nerve fibers innervating the dura mater leads to the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP), causing vasodilation and plasma protein extravasation—a hallmark of neurogenic inflammation.[5]

Experimental Protocol: Dural Plasma Protein Extravasation

-

Animal Model: Typically, anesthetized rats or guinea pigs are used.

-

Induction of Extravasation: Neurogenic inflammation is induced by either electrical stimulation of the trigeminal ganglion or intravenous administration of capsaicin.

-

Measurement: A dye, such as Evans blue, which binds to albumin, is injected intravenously. Following the induction of inflammation, the animal is euthanized, and the dura mater is removed. The amount of Evans blue that has extravasated into the dural tissue is quantified spectrophotometrically.

-

Intervention: Tezampanel or its vehicle would be administered prior to the inflammatory stimulus to assess its ability to inhibit plasma protein extravasation.

While specific data for tezampanel is not available, other compounds targeting excitatory amino acid receptors have been evaluated in similar models.

| Compound | Model | Animal | Dosage | Effect on Dural Plasma Protein Extravasation | Reference |

| Tezampanel (LY293558) | Neurogenic Inflammation | Likely Rat or Guinea Pig | Not Publicly Available | Reported to be effective in suppressing trigeminovascular stimulation.[4] | Implied from secondary sources |

| Sumatriptan (Comparator) | Trigeminal Ganglion Stimulation | Rat | 0.1 - 1 mg/kg IV | Significant inhibition | [6] |

Central Sensitization Model: c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)

Activation of the trigeminovascular system leads to the expression of the immediate early gene c-fos in second-order neurons of the TNC. This expression is a marker of neuronal activation and central sensitization, a key process in migraine chronification.

Experimental Protocol: c-Fos Expression in the TNC

-

Animal Model: Anesthetized rats are commonly used.

-

Induction of c-Fos: c-Fos expression is induced by stimulating the trigeminal system, for example, through electrical stimulation of the trigeminal ganglion or the superior sagittal sinus, or by the application of inflammatory substances to the dura.

-

Measurement: Two hours after stimulation, the animal is euthanized, and the brainstem is processed for immunohistochemistry to detect c-Fos-positive neurons in the TNC. The number of labeled cells is then counted.

-

Intervention: Tezampanel or vehicle is administered before the stimulation to determine its effect on neuronal activation.

A review has confirmed that LY293558 effectively inhibits c-fos expression in the TCC (trigeminal cervical complex, which includes the TNC) in a preclinical migraine model.[1]

| Compound | Model | Animal | Dosage | Effect on c-Fos Expression in TNC | Reference |

| Tezampanel (LY293558) | Trigeminal Activation | Rat | Not Publicly Available | Reported to effectively inhibit c-Fos expression.[1] | Confirmed in a review |

| Sumatriptan (Comparator) | Trigeminal Ganglion Stimulation | Cat | 100 µg/kg IV | Significant reduction in c-Fos positive neurons | [6] |

Experimental Workflow for Preclinical Migraine Models

Caption: General experimental workflow for preclinical evaluation of tezampanel in migraine models.

This compound (NGX426): The Oral Prodrug

Summary and Conclusion

Early preclinical studies of tezampanel were instrumental in establishing the potential of AMPA/kainate receptor antagonism as a novel, non-vascular therapeutic strategy for migraine. The effectiveness of tezampanel (LY293558) in animal models of neurogenic dural inflammation and central sensitization, as indicated by the inhibition of plasma protein extravasation and c-Fos expression in the trigeminal nucleus caudalis, provided a strong foundation for its advancement into clinical trials.[1][4] The development of the oral prodrug, this compound (NGX426), aimed to provide a more convenient route of administration.[8] Although the detailed quantitative data from these foundational preclinical studies are not widely published, the consistent reference to their success in secondary literature underscores their importance in the development of this class of compounds for migraine treatment. Further research into selective glutamate receptor antagonists continues to be an area of interest in the quest for novel migraine therapies.

References

- 1. TorreyPines Therapeutics, Inc.'s NGX426, an Oral AMPA/Kainate Receptor Antagonist, Meets Primary Endpoints in Reducing Capsaicin-Induced Pain in Healthy Subjects - BioSpace [biospace.com]

- 2. The synaptic activation of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting AMPA and kainate receptors in neurological disease: therapies on the horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LY293558, a novel AMPA/GluR5 antagonist, is efficacious and well-tolerated in acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding migraine: Potential role of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurogenic inflammation in the pathophysiology and treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. biospace.com [biospace.com]

Foundational Research on Tezampanel Etibutil for Chronic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tezampanel (B115726) (LY293558) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with its orally bioavailable prodrug being etibutil. This technical guide delves into the foundational research of tezampanel and etibutil, with a specific focus on their potential therapeutic application in chronic pain management. This document summarizes the mechanism of action, preclinical efficacy in various pain models, and available clinical trial data. Detailed experimental protocols for key preclinical assessments are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

Chronic pain remains a significant global health challenge with a substantial unmet medical need for effective and safe analgesics. Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in the transmission and sensitization of pain signals, particularly through the activation of ionotropic receptors such as AMPA and kainate receptors.[1] Tezampanel has been investigated for its potential in treating acute and chronic pain, including migraine and cluster headaches.[2] Etibutil is the prodrug of tezampanel, designed to enhance its oral bioavailability.

Mechanism of Action